molecular formula C29H43ClN2O5 B1671216 Emetine dihydrochloride hydrate CAS No. 7083-71-8

Emetine dihydrochloride hydrate

Cat. No.: B1671216
CAS No.: 7083-71-8
M. Wt: 535.1 g/mol
InChI Key: LUAVTILJYYPSGE-GXGBFOEMSA-N
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Description

Emetine dihydrochloride hydrate is an alkaloid derived from the ipecac root. It is known for its ability to irreversibly block protein synthesis by inhibiting the movement of ribosomes along the messenger RNA (mRNA). This compound has been used historically as an anti-protozoal agent and to induce vomiting. It is also utilized in laboratory settings to study protein degradation in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emetine dihydrochloride hydrate is synthesized from the ipecac root. The extraction process involves isolating the alkaloid from the root, followed by purification and conversion to its dihydrochloride hydrate form. The compound is soluble in water (100 mg/ml) and stable after autoclaving .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from ipecac root, followed by chemical synthesis to ensure purity and consistency. The process includes several steps of extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Emetine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the double bonds and other reducible groups within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroemetine .

Scientific Research Applications

Emetine dihydrochloride hydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent to study protein synthesis inhibition and to explore the effects of various chemical modifications.

    Biology: Employed in cell culture studies to investigate protein degradation and the effects of protein synthesis inhibition on cellular processes.

    Medicine: Historically used as an anti-protozoal agent and to induce vomiting.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Comparison with Similar Compounds

    Dehydroemetine: A synthetically produced antiprotozoal agent similar to emetine but with fewer side effects.

    Cephaeline: A desmethyl analog of emetine also found in ipecac root.

Comparison: Emetine dihydrochloride hydrate is unique in its irreversible inhibition of protein synthesis and its broad range of applications in scientific research. Dehydroemetine, while similar in structure and function, produces fewer side effects, making it a preferable choice in some therapeutic contexts. Cephaeline, on the other hand, shares structural similarities but differs in its specific biological activities .

Properties

CAS No.

7083-71-8

Molecular Formula

C29H43ClN2O5

Molecular Weight

535.1 g/mol

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride

InChI

InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1

InChI Key

LUAVTILJYYPSGE-GXGBFOEMSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl

Appearance

Solid powder

7083-71-8

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Emetine Dihydrochloride Hydrate;  (-)-Emetine Dihydrochloride;  Emetine Hydrochloride Hydrate;  Hemometina Hydrate;  l-Emetine Dihydrochloride Hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Emetine Dihydrochloride Hydrate a promising antimalarial drug candidate?

A1: this compound has demonstrated potent in vitro activity against the multidrug-resistant Plasmodium falciparum strain K1, with an IC50 of 47 nM []. This is significantly more potent than its anti-amoebic activity, which has an ED50 of 26–32 μM []. This suggests that this compound could be a valuable addition to the arsenal of antimalarial drugs, particularly against resistant strains.

Q2: What is the proposed mechanism of action for this compound against malaria?

A2: While the exact mechanism of action against malaria is still under investigation, this compound is thought to act similarly to atovaquone []. This suggests that it might target the parasite's mitochondria. Further research is needed to confirm this hypothesis and to determine the specific molecular target(s).

Q3: What research has been conducted to explore the synergistic potential of this compound?

A4: Researchers have utilized the CalcuSyn software (Biosoft v2.1) and the Chou-Talalay method to evaluate the drug interactivity between this compound and atovaquone []. This method allows for the objective and automated determination of synergistic potential in vitro.

Q4: What is the significance of investigating the Haemin Polymerization Inhibitory activity of this compound?

A5: Malaria parasites detoxify the toxic heme byproduct of hemoglobin degradation by converting it to hemozoin. Inhibiting this process could be a viable strategy for antimalarial drug development. Studies are ongoing to determine if this compound can effectively inhibit this pathway [].

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